Methyl 5-oxopiperidine-2-carboxylate
Description
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl 5-oxopiperidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)6-3-2-5(9)4-8-6/h6,8H,2-4H2,1H3 |
InChI Key |
ZRPRGUFQLBDYEK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(=O)CN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on key structural and functional attributes.
Cyclic Ketone-Carboxylate Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)
- Structure : A five-membered pyrrolidine ring with a ketone at position 5 and a carboxylic acid at position 3.
- Functional Groups: The carboxylic acid group (vs. a methyl ester) enhances hydrophilicity and acidity (pKa ~4-5), whereas the ester in the target compound improves lipophilicity and metabolic stability.
- Applications : Used in peptide mimetics and as a building block in medicinal chemistry .
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
- Structure: A fused aromatic benzothiophene system with an amino group at position 5 and a methyl ester at position 2.
- Key Differences: Aromaticity: The benzothiophene core provides π-conjugation, enabling applications in optoelectronics and dyes, unlike the aliphatic piperidine system.
- Applications : Explored in organic electronics and as a fluorescent probe .
Methyl Esters in Heterocyclic Systems
General Properties of Methyl Esters
Methyl esters, such as those in diterpenoid acids (e.g., sandaracopimaric acid methyl ester) and methyl salicylate, exhibit moderate volatility and polarity. For example:
Data Table: Structural and Functional Comparison
Research Implications and Gaps
The absence of direct experimental data on this compound in the provided evidence highlights the need for further studies on its synthesis, characterization, and applications. Comparative analysis suggests that:
- Reactivity : The piperidine ring may undergo nucleophilic substitution at the ketone or ester group more readily than pyrrolidine derivatives due to reduced steric hindrance.
- Biological Activity : The ester group could enhance cell membrane permeability compared to carboxylic acid analogs, making it a candidate for prodrug development.
Preparation Methods
Thionyl Chloride-Mediated Esterification
The most straightforward method involves treating 5-oxopiperidine-2-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂). This approach leverages the acid’s conversion to its methyl ester via nucleophilic acyl substitution.
Procedure :
-
Reaction Setup : 5-Oxopiperidine-2-carboxylic acid (1.00 g, 6.99 mmol) is suspended in methanol (15 mL) at 0°C.
-
Reagent Addition : Thionyl chloride (560 µL, 7.7 mmol) is added dropwise under nitrogen.
-
Stirring : The mixture is stirred at room temperature for 20 hours.
-
Workup : The solvent is removed under reduced pressure, and the residue is neutralized with triethylamine (1.9 mL, 14 mmol).
-
Purification : The crude product is crystallized from toluene, yielding methyl 5-oxopiperidine-2-carboxylate (70–93%).
Key Data :
| Starting Material | Reagent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| 5-Oxopiperidine-2-carboxylic acid | SOCl₂, MeOH | 0°C → RT | 20 h | 70–93% | ≥99% |
Cyclization of L-Glutamic Acid Derivatives
L-Glutamic Acid to Piperidine Lactam Intermediate
This method exploits the chiral pool of L-glutamic acid to construct the piperidine ring, ensuring enantiomeric purity.
Procedure :
-
Esterification : L-Glutamic acid is converted to its diethyl ester using ethanol and H₂SO₄.
-
N-Protection : The amine group is protected with benzyl chloroformate (Cbz-Cl) in alkaline conditions.
-
Cyclization : The protected ester undergoes intramolecular cyclization under basic conditions (KOtBu, THF) to form the 5-oxopiperidine-2-carboxylate skeleton.
-
Deprotection : Hydrogenolysis removes the Cbz group, yielding the free amine intermediate.
Key Data :
| Step | Reagent/Conditions | Yield | Optical Purity |
|---|---|---|---|
| Esterification | EtOH, H₂SO₄, reflux | 85% | N/A |
| Cyclization | KOtBu, THF, 0°C → RT | 90% | >99% ee (S) |
Oxidation of Piperidine Precursors
Potassium Permanganate-Mediated Oxidation
Methyl piperidine-2-carboxylate derivatives are oxidized at the 5-position using KMnO₄ under acidic conditions.
Procedure :
-
Substrate Preparation : Methyl piperidine-2-carboxylate (1 equiv) is dissolved in H₂O.
-
Oxidation : KMnO₄ (2.5 equiv) is added at 80°C, and the mixture is stirred for 4 hours.
-
Workup : MnO₂ is filtered, and the filtrate is acidified to pH 2.0 with H₂SO₄.
-
Extraction : The product is extracted with ethyl acetate and crystallized.
Key Data :
| Substrate | Oxidizing Agent | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl piperidine-2-carboxylate | KMnO₄ | 80°C | 4 h | 65% |
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
To enhance throughput, esterification and cyclization steps are conducted in continuous flow systems.
Procedure :
-
Esterification Module : 5-Oxopiperidine-2-carboxylic acid and methanol are pumped through a reactor packed with AMBERLYST 15 resin at 70°C.
-
Cyclization Module : The ester intermediate is mixed with KOtBu in THF and cyclized at 50°C.
-
Separation : In-line liquid-liquid extraction isolates the product with >95% purity.
Key Data :
| Parameter | Value |
|---|---|
| Residence Time | 30 min (esterification) |
| Throughput | 10 kg/day |
| Solvent Recovery | 98% (MeOH, THF) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Thionyl Chloride | High yield, simple setup | Corrosive reagents | Lab-scale |
| L-Glutamic Acid | Chiral purity, scalability | Multi-step synthesis | Industrial |
| Oxidation | Uses cheap substrates | Moderate yields | Pilot-scale |
Mechanistic Insights
Q & A
Q. What are the established synthetic pathways for Methyl 5-oxopiperidine-2-carboxylate, and how are reaction parameters optimized to improve yield and purity?
- Methodological Answer: this compound can be synthesized via cyclization of precursor molecules, such as 5-oxopiperidine derivatives, under dehydrating conditions. For example, phosphorus oxychloride (POCl₃) is often used as a cyclizing agent in esterification reactions. Reaction optimization involves adjusting temperature (typically 80–120°C), solvent polarity (e.g., dichloromethane or toluene), and stoichiometric ratios to minimize byproduct formation. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the piperidine ring structure and ester/ketone functional groups. Key markers include:
- ¹H NMR: A singlet at δ ~3.6–3.8 ppm for the methoxy group and downfield shifts (δ ~4.1–4.3 ppm) for the α-proton adjacent to the carbonyl.
- ¹³C NMR: Resonances at ~170–175 ppm (ester carbonyl) and ~205–210 ppm (ketone carbonyl).
- IR Spectroscopy: Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O).
High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular composition .
Advanced Research Questions
Q. In designing diastereoselective syntheses of this compound analogs, what catalytic systems or chiral auxiliaries have shown promise?
- Methodological Answer: Chiral Brønsted acids (e.g., BINOL-derived phosphoric acids) and transition-metal catalysts (e.g., Ru(II)-pybox complexes) enable enantioselective cyclization. For diastereocontrol, researchers employ Evans oxazolidinones or Oppolzer’s sultams as auxiliaries. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃). Recent studies highlight microwave-assisted asymmetric synthesis to reduce reaction times while maintaining >90% ee .
Q. How can researchers resolve discrepancies between theoretical and observed spectral data during structural validation?
- Methodological Answer: Contradictions in spectral data (e.g., unexpected coupling constants in NMR) require multi-technique validation:
- Variable Temperature (VT) NMR: Resolves dynamic equilibria (e.g., keto-enol tautomerism) affecting peak splitting.
- 2D NMR (COSY, HSQC, HMBC): Maps proton-carbon correlations to confirm connectivity.
- X-ray Crystallography: Provides definitive structural confirmation when spectral ambiguity persists.
Computational tools (DFT calculations, ChemDraw® simulations) predict spectral patterns for comparison .
Q. What strategies ensure reproducibility of synthetic protocols when scaling reactions from milligram to gram quantities?
- Methodological Answer: Reproducibility requires strict adherence to:
- Reagent Quality: Use HPLC-grade solvents and ≥98% purity starting materials.
- Reaction Monitoring: TLC or in situ FTIR tracks reaction progress.
- Standardized Workup: Quench reactions under inert atmospheres (N₂/Ar) and employ reproducible drying protocols (e.g., MgSO₄ vs. Na₂SO₄).
Detailed documentation of all parameters (e.g., stir rate, cooling rates) in supplementary materials is mandatory .
Q. How can researchers evaluate kinetic vs. thermodynamic control in cyclization reactions forming the 5-oxopiperidine core?
- Methodological Answer:
- Kinetic Control: Low-temperature reactions (<0°C) favor the kinetic product (e.g., endo transition states).
- Thermodynamic Control: Prolonged heating (reflux) or high-dielectric solvents (DMF) stabilize the thermodynamically favored product.
Competition experiments with deuterated analogs or time-resolved NMR monitor intermediate populations. Computational studies (MD simulations) model transition states to predict pathway dominance .
Methodological Notes
- Data Reporting: Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reproducibility, including full spectral datasets and purity metrics (e.g., HPLC traces) .
- Ethical Compliance: Confirm compound handling aligns with institutional safety protocols (e.g., fume hood use, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

